4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPFBXURCWWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Direct Coupling of Piperazine Derivatives with Chloropyridine Precursors
A common route involves the coupling of a protected piperazine derivative with a chloropyridine-containing intermediate. The process typically employs Buchwald-Hartwig amination or nucleophilic aromatic substitution under controlled conditions.
Example Procedure (Based on Patent CA3087004A1)
-
- tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Formula A)
- Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Formula B)
-
- Mix Formula A and Formula B in an organic solvent (e.g., dichloromethane or toluene).
- Add a base (e.g., triethylamine or sodium tert-butoxide).
- Stir the mixture at room temperature or slightly elevated temperatures for several hours.
-
- Formation of the target tert-butyl carbamate intermediate with improved yield and purity due to reduced reaction medium viscosity and optimized mixing.
This method is notable for its simplicity and efficiency, facilitating industrial-scale synthesis of the compound or its analogs used in Edoxaban production.
Palladium-Catalyzed Buchwald-Hartwig Coupling
This method is widely used for the synthesis of arylated piperazine derivatives, including chloropyridinyl-substituted tert-butyl piperazine carboxylates.
-
- 4-Bromo-2-chloropyridine or similar chloropyridine derivatives
- N-Boc-piperazine (tert-butyl piperazine-1-carboxylate)
- Sodium tert-butoxide as base
- Pd(0) catalyst such as tris-(dibenzylideneacetone)dipalladium(0)
- Ligand: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
- Solvent: Toluene
-
- Stirring at 100°C under inert atmosphere (nitrogen or argon) overnight
This approach allows selective coupling of the chloropyridine moiety with the piperazine nitrogen, preserving the tert-butyl carbamate protecting group and enabling further functionalization.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Coupling (Patent CA3087004A1) | tert-butyl N-amino carbamate + ethyl 5-chloropyridinyl amino-oxoacetate, base, organic solvent, RT | High (not specified) | Simple, scalable, improved purity and yield | Requires specific intermediates |
| Buchwald-Hartwig Coupling | 4-Bromo-2-chloropyridine + N-Boc-piperazine, Pd(0), Xantphos, NaOtBu, toluene, 100°C, inert atmosphere | ~72 | Well-established, selective, good yield | High temperature, expensive catalysts |
| Photocatalytic Radical Method | 2-Aminopyridine + piperazine tert-butyl ester, acridine catalyst, TEMPO, blue LED, O2, DCE | ~95 | Mild conditions, high yield | Longer reaction time, specific to aminopyridine derivatives |
Research Findings and Notes
The tert-butyl protecting group on the piperazine nitrogen is crucial for controlling reactivity and enabling selective coupling reactions without side reactions on the amine functionality.
The choice of base and solvent significantly affects the reaction medium viscosity and product purity, with organic solvents like toluene or dichloromethane commonly used.
Palladium-catalyzed cross-coupling remains a gold standard for forming C-N bonds in these heterocyclic systems, balancing yield and functional group tolerance.
Photocatalytic methods offer greener alternatives but require specialized equipment and longer reaction times.
The compound is often isolated as a salt or solvate to improve stability and handling in subsequent synthetic steps.
Chemical Reactions Analysis
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-chloropyridin-2-yl group in the target compound provides distinct electronic effects compared to pyrimidine (e.g., 6-chloro-pyrimidin-4-yl in ) or carboxy-pyridine (e.g., ) derivatives. Chloropyridines generally exhibit stronger electron-withdrawing properties than pyrimidines, influencing reactivity in cross-coupling reactions .
- Molecular Weight: Bulky substituents like the methoxycarbonyl-phenyl-phenyl-methyl group in 11c increase molecular weight significantly (411.2 vs.
Biological Activity
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester (CAS No. 936368-68-2) is an organic compound notable for its diverse applications in medicinal chemistry and biological research. Its structure features a piperazine ring, a chloropyridine moiety, and a tert-butyl ester group, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H20ClN3O2
- Molecular Weight : 283.78 g/mol
- Purity : Typically >98% for research applications .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The chloropyridine component is particularly effective against various bacterial strains, including Gram-positive bacteria. Studies have shown that derivatives of this compound can inhibit bacterial growth by interfering with protein synthesis mechanisms, akin to the action of oxazolidinones .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The chloropyridine moiety can bind to enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The piperazine ring enhances binding affinity to various receptors, influencing signaling pathways that regulate cellular functions .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological efficacy of this compound:
Comparative Analysis
When compared to structurally similar compounds, such as tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, this compound shows enhanced selectivity and potency in targeting specific biological pathways due to its unique functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
